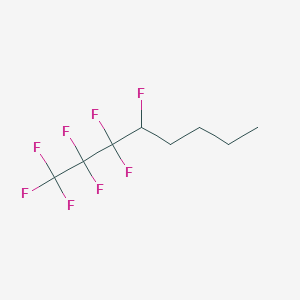

1,1,1,2,2,3,3,4-Octafluorooctane

Beschreibung

1,1,1,2,2,3,3,4-Octafluorooctane is a partially fluorinated alkane with eight fluorine atoms substituted at the first four carbons of an octane backbone. Its molecular formula is C₈H₁₀F₈, and its molecular weight is 258.1 g/mol. The fluorine substitution pattern (three F atoms on C1, two on C2, two on C3, and one on C4) confers unique physicochemical properties, including chemical inertness, thermal stability, and low polarity. Such compounds are typically used in industrial applications such as refrigerants, lubricants, or dielectric fluids .

Eigenschaften

CAS-Nummer |

126038-55-9 |

|---|---|

Molekularformel |

C8H10F8 |

Molekulargewicht |

258.15 g/mol |

IUPAC-Name |

1,1,1,2,2,3,3,4-octafluorooctane |

InChI |

InChI=1S/C8H10F8/c1-2-3-4-5(9)6(10,11)7(12,13)8(14,15)16/h5H,2-4H2,1H3 |

InChI-Schlüssel |

GSCLJJOOVDNOET-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C(C(C(F)(F)F)(F)F)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1,2,2,3,3,4-Octafluorooctane can be synthesized through various methods, including direct fluorination and electrochemical fluorination. Direct fluorination involves the reaction of octane with elemental fluorine under controlled conditions to replace hydrogen atoms with fluorine atoms. Electrochemical fluorination, on the other hand, involves the use of an electrolytic cell to fluorinate octane in the presence of a fluorine-containing electrolyte.

Industrial Production Methods

Industrial production of 1,1,1,2,2,3,3,4-Octafluorooctane typically involves large-scale electrochemical fluorination due to its efficiency and scalability. This method allows for the production of high-purity perfluorinated compounds with minimal by-products. The process involves the use of specialized equipment and safety measures to handle the highly reactive fluorine gas.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,2,2,3,3,4-Octafluorooctane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Substitution Reactions: In the presence of strong nucleophiles, 1,1,1,2,2,3,3,4-Octafluorooctane can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: Under extreme conditions, such as high temperatures and pressures, 1,1,1,2,2,3,3,4-Octafluorooctane can be reduced to form partially fluorinated compounds.

Common Reagents and Conditions

Common reagents used in the reactions of 1,1,1,2,2,3,3,4-Octafluorooctane include strong nucleophiles like sodium amide and lithium aluminum hydride for substitution and reduction reactions, respectively. These reactions typically require harsh conditions, such as high temperatures and pressures, to overcome the stability of the carbon-fluorine bonds.

Major Products Formed

The major products formed from the reactions of 1,1,1,2,2,3,3,4-Octafluorooctane depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield partially fluorinated alkanes, while reduction reactions can produce a mixture of fluorinated and non-fluorinated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2,3,3,4-Octafluorooctane has a wide range of applications in scientific research due to its unique properties:

Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of other perfluorinated compounds.

Biology: Its chemical inertness makes it useful in biological studies where non-reactive environments are required.

Medicine: It is investigated for use in medical imaging and drug delivery systems due to its biocompatibility and stability.

Industry: It is used in the production of high-performance materials, such as fluoropolymers and surfactants, due to its thermal stability and low surface energy.

Wirkmechanismus

The mechanism of action of 1,1,1,2,2,3,3,4-Octafluorooctane is primarily based on its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness allow it to function effectively in various applications without undergoing significant chemical changes. The molecular targets and pathways involved are typically related to its interactions with other molecules in a physical rather than chemical manner.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorinated Compounds

Structural and Functional Group Variations

Degree of Fluorination

- 1,1,1,2,2,3,3,4-Octafluorooctane (C₈H₁₀F₈) : Moderate fluorination (8 F atoms) balances stability and reactivity.

- 1,1,1,2,2,3,3,4-Octafluorobutane (C₄H₃F₈) : Shorter chain (butane) with similar substitution; lower molecular weight (203.1 g/mol) reduces boiling point and viscosity compared to octane derivatives .

Functional Groups and Substituents

- 1,1,1,2,2,3,3,4-Octafluoro-5-(vinyloxy)pentane (C₇H₆F₈O) : Contains an ether group, increasing polarity and reactivity (e.g., susceptibility to hydrolysis) .

- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (C₈H₄F₁₃I) : Iodine substituent enables nucleophilic substitution reactions, making it a precursor in organic synthesis .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Key Functional Groups | Boiling Point (°C, estimated) |

|---|---|---|---|---|---|

| 1,1,1,2,2,3,3,4-Octafluorooctane | C₈H₁₀F₈ | 258.1 | 8 | None | 120–140* |

| 1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyl-4-octene | C₁₀H₁₂F₈ | 284.2 | 8 | Double bond, methyl | 90–110* |

| Heptadecafluorooctane | C₈HF₁₇ | 454.1 | 17 | None | 160–180* |

| 1,1,1,2,2,3,3,4-Octafluorobutane | C₄H₃F₈ | 203.1 | 8 | None | 40–60* |

| 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C₈H₄F₁₃I | 473.9 | 13 | Iodine | 180–200* |

*Estimated based on chain length and fluorine content.

Reactivity and Environmental Impact

Chemical Reactivity :

- The target compound’s saturated structure lacks sites for addition reactions, unlike unsaturated analogs like 1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyl-4-octene (), which can undergo halogenation or oxidation at the double bond .

- Ether-containing derivatives (e.g., C₇H₆F₈O) are more polar and prone to hydrolysis compared to purely fluorinated alkanes .

Environmental Persistence :

Research Findings

- Environmental Detection : 1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyl-4-octene was detected in roe deer tissues, highlighting PFAS bioaccumulation in wildlife .

- Thermodynamic Data : Studies on 1,1,1,2,2,3,3,4-Octafluorobutane (C₄H₃F₈) reveal enthalpy of vaporization (ΔHvap ≈ 25 kJ/mol), suggesting similar trends for the octane analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.